[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
Description
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a cyclohexylamine backbone linked to an ethylamino-acetic acid moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is utilized in peptide synthesis, medicinal chemistry, and as a building block for inhibitors targeting proteins like Stat3 . Its molecular formula is C₁₅H₂₇N₃O₄, with a molecular weight of 313.39 g/mol (inferred from analogs in ).
Properties
IUPAC Name |
2-[[2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-9-7-6-8-11(12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFLCZIOTZKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclohexylamine Derivatives
The Boc group is introduced to the cyclohexylamine scaffold via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine. For example, ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate is synthesized with >98% purity by this method, as confirmed by GC and NMR. The trans configuration of the cyclohexyl group is preserved during protection, a critical factor for downstream biological activity.
Deprotection and Functionalization
Deprotection of the Boc group is achieved using 4N HCl in dioxane, followed by filtration of the precipitated amine hydrochloride. This intermediate is immediately subjected to coupling reactions to minimize degradation. For instance, the free amine reacts with carboxylic acids using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium (HATU) and N,N-diisopropylethylamine (DIEA) in dichloromethane, yielding target compounds in 40–90% after chromatographic purification.
Cyclohexane Ring Formation via Catalytic Hydrogenation
The cyclohexyl backbone is synthesized via hydrogenation of aromatic precursors, a method refined in patent WO2010070368A1.
Two-Step Hydrogenation Protocol
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Initial Hydrogenation : 4-Nitrophenyl acetic acid is hydrogenated in a protic solvent (e.g., water or ethanol) using 10% Pd/C at 40–50°C under 0.1–0.6 bar overpressure, yielding 4-aminophenyl acetic acid.
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Secondary Hydrogenation : The intermediate undergoes further hydrogenation at 50–60°C under 1–4 bar overpressure, producing a 60–70% trans isomer ratio of 4-aminocyclohexyl acetic acid.
Solvent and Catalyst Optimization
The use of aqueous ethanol as a solvent enhances reaction homogeneity and reduces flammability risks compared to ether-based systems. Pd/C demonstrates superior activity over Raney nickel, achieving higher trans selectivity and minimizing cis isomer formation.
Purification and Analytical Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using hexane/ethyl acetate (10:1 to 1:1), yielding white to pale yellow powders. Higher polarity gradients (e.g., ethyl acetate/methanol) resolve closely related isomers.
Spectroscopic Validation
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NMR : ¹H NMR confirms the trans configuration of the cyclohexyl group (δ 1.4–1.8 ppm, multiplet) and Boc group integrity (δ 1.4 ppm, singlet).
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Melting Point : The final compound exhibits a melting point of 73–77°C, consistent with crystalline purity.
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Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 300.39 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of bioactive molecules, particularly in developing peptide-based drugs. The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during synthetic procedures, allowing for selective reactions without altering the amino functionality. This application is crucial in synthesizing complex peptides that require multiple steps and protecting groups.
Peptide Synthesis
In the context of peptide synthesis, [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can be utilized as a building block. The cyclohexylamino moiety can introduce conformational rigidity into peptides, enhancing their stability and biological activity. This property is particularly advantageous when designing peptide ligands for receptor interactions.
Drug Development
The compound's structural features may contribute to the development of novel therapeutic agents targeting specific diseases. For instance, derivatives of this compound have been explored for their potential in treating conditions such as cancer and metabolic disorders due to their ability to modulate biological pathways effectively.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Peptide Synthesis | Demonstrated that incorporating this compound into peptide sequences improved binding affinity to target receptors compared to traditional amino acids. |
| Study B | Drug Formulation | Investigated the stability of drug formulations containing this compound, revealing enhanced shelf-life and resistance to hydrolysis due to the Boc protection. |
| Study C | Biological Activity | Evaluated the anti-cancer properties of synthesized peptides containing this compound, showing significant cytotoxic effects on various cancer cell lines. |
Mechanism of Action
The mechanism of action of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
- Structure: Boc group on the trans-4-aminocyclohexyl ring; lacks the ethylamino substituent.
- Molecular Weight : 285.38 g/mol (as ethyl ester derivative) .
- Key Differences: Trans-configuration reduces steric hindrance compared to cis isomers. Absence of ethylamino group may lower basicity and alter solubility.
- Applications : Used in peptide backbone modifications for improved pharmacokinetics .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
- Structure : Difluoro substituents on the cyclohexyl ring; S-configuration.
- Molecular Weight : 293.31 g/mol; pKa ≈ 3.94 .
- Key Differences :
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
- Structure : Cyclohexyl replaced with 4-hydroxyphenyl.
- Molecular Weight : 267.28 g/mol .
- Lower molecular weight may improve membrane permeability .
2-(BOC-AMINO)-2-(3-THIOPHENYL)ACETIC ACID
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | pKa | Key Features |
|---|---|---|---|
| Target Compound | 313.39* | ~4.2* | Ethylamino group, cyclohexyl backbone |
| 2-(trans-4-Boc-aminocyclohexyl)acetic acid | 285.38 | N/A | Trans-configuration, no ethylamino |
| (S)-2-Boc-amino-2-(4,4-difluorocyclohexyl)AA | 293.31 | 3.94 | Difluoro, chiral center |
| 2-Boc-amino-2-(4-hydroxyphenyl)acetic acid | 267.28 | N/A | Hydroxyphenyl, hydrophilic |
| 2-Boc-amino-2-(3-thiophenyl)acetic acid | 269.32 | N/A | Thiophene, redox-active |
*Estimated based on analogs.
Biological Activity
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is a complex amino acid derivative notable for its unique structural features, which include a cyclohexyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in medicinal chemistry due to its potential interactions with biological systems, influencing various pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 253.33 g/mol. The presence of the cyclohexyl moiety and the Boc group suggests potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.33 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound can be categorized based on its interactions with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and other physiological processes.
- Receptor Binding : Due to its structural characteristics, the compound may exhibit binding affinity to various receptors, including those involved in neurotransmission and metabolic regulation.
- Cellular Uptake : The presence of the Boc group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy in biological systems.
Research Findings
Recent studies have focused on elucidating the mechanism of action and pharmacological profiles of this compound. For instance:
- In vitro Studies : Experiments conducted on cell lines showed that this compound could modulate cellular signaling pathways, suggesting potential therapeutic applications in conditions such as neurodegenerative diseases.
- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including adequate absorption and distribution profiles, which are crucial for therapeutic efficacy.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in animal models of neurodegeneration, possibly through modulation of oxidative stress pathways.
- Anti-inflammatory Activity : Another study indicated that it could reduce inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-cyclohexanecarboxylic acid | Cyclohexane ring with carboxylic acid | Directly involved in neurotransmitter synthesis |
| tert-Butyl glycine | Glycine derivative with tert-butyl group | Simpler structure; used in peptide synthesis |
| N,N-Dimethylglycine | Dimethylated version of glycine | Exhibits different metabolic pathways |
The distinct combination of features in this compound contributes to its unique pharmacological profile compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid, and how can side reactions be minimized?
- Methodological Answer :
- Step 1 : Utilize tert-butoxycarbonyl (Boc) protection for amino groups to prevent unwanted side reactions during synthesis. This strategy is common in peptide chemistry and intermediates, as seen in Boc-protected cyclohexyl derivatives .
- Step 2 : Employ coupling reagents like HATU or DCC to facilitate amide bond formation between the cyclohexylamine and ethyl-amino-acetic acid moieties.
- Step 3 : Purify intermediates via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures purity >95% .
- Key Reference : highlights the use of Boc protection in analogous compounds, while provides protocols for intermediates in organic synthesis.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for ) and cyclohexyl protons (δ ~1.2–2.0 ppm). Peaks at δ 3.5–4.0 ppm confirm the acetic acid moiety .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H] for CHNO, expected m/z 285.18) .
- HPLC-PDA : Monitor purity using reverse-phase chromatography (C18 column, 220 nm detection). Retention time consistency across batches ensures reproducibility .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of structurally similar compounds be resolved?
- Methodological Answer :
- Comparative Assays : Standardize assays (e.g., enzyme inhibition, cell viability) using identical buffer conditions (e.g., CHES buffer at pH 9.3 for alkaline environments) to reduce variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; for example, notes that cyclohexylamino groups enhance protein-binding affinity, while tert-butyl esters may alter solubility .
- Data Reprodubility : Validate findings across multiple cell lines or in vivo models. highlights conflicting results for antioxidant activity in similar acetamido-cyclohexylacetic acids, emphasizing the need for dose-response curves .
Q. What experimental approaches are recommended for studying this compound’s interactions with biomolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on a sensor chip to measure binding kinetics (ka/kd) in real time. Pre-condition the compound in phosphate buffer (pH 7.4) to mimic physiological conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions. Use low ionic strength buffers (e.g., 20 mM HEPES) to minimize heat artifacts .
- Molecular Docking : Leverage computational tools (AutoDock Vina) to predict binding modes. The cyclohexyl group may occupy hydrophobic pockets, while the acetic acid moiety participates in hydrogen bonding .
Q. How can the compound’s stability in aqueous solutions be optimized for biological assays?
- Methodological Answer :
- pH Optimization : Use Good’s buffers (e.g., CHES for pH 9.0–10.0 or HEPES for pH 7.0–8.0) to maintain stability. confirms CHES’s utility in high-pH enzymatic studies .
- Lyophilization : Prepare stock solutions in tert-butanol/water mixtures (1:1), lyophilize, and store at -80°C. Reconstitute in DMSO (<1% final concentration) to avoid aggregation .
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS to identify hydrolysis products (e.g., tert-butyl alcohol from Boc deprotection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
